molecular formula C11H10F3N B15337100 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole

5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole

Cat. No.: B15337100
M. Wt: 213.20 g/mol
InChI Key: IAPOJKFGBNZAHD-UHFFFAOYSA-N
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Description

The compound "5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole" is an aromatic heterocycle consisting of a pyrrole ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group imparts unique chemical properties, often enhancing the compound's lipophilicity, metabolic stability, and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole can be achieved through several methodologies:

  • Pyrrole Formation: : Starting from pyrrole, the substitution reaction occurs at the 5-position using electrophilic aromatic substitution with 3-(trifluoromethyl)benzene.

  • Cyclization: : A common approach is the cyclization of precursor molecules that incorporate both the pyrrole and phenyl functionalities.

Industrial Production Methods

In an industrial context, the synthesis often employs batch or continuous flow reactors, with optimized reaction parameters to ensure high yields and purity. The use of catalysis and green chemistry principles can also play a significant role in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole undergoes various reactions:

  • Oxidation: : Conversion to the corresponding pyrrole N-oxide using oxidizing agents.

  • Reduction: : Reductive amination to modify the pyrrole ring.

  • Substitution: : Electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid or hydrogen peroxide under mild conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogens, nitration mixtures, or alkylating agents.

Major Products

Scientific Research Applications

Chemistry

Used as a building block in organic synthesis due to its unique reactivity and functional group compatibility.

Biology

Serves as a ligand in biological assays, facilitating the study of protein-ligand interactions due to its aromatic and lipophilic nature.

Medicine

Investigated for potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.

Industry

Applied in the development of advanced materials, such as conductive polymers and surface coatings, leveraging its chemical stability and electronic properties.

Mechanism of Action

The compound interacts with biological targets primarily through aromatic stacking and hydrophobic interactions. It can modulate enzyme activities or receptor functions by fitting into hydrophobic pockets, often affecting downstream signaling pathways and biological responses.

Comparison with Similar Compounds

Similar compounds include 5-phenyl-3,4-dihydro-2H-pyrrole, 5-[3-(trifluoromethyl)phenyl]pyrrole, and 5-(4-methylphenyl)-3,4-dihydro-2H-pyrrole. Compared to these, 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole stands out due to the trifluoromethyl group, which significantly enhances its biological and physicochemical properties.

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Properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPOJKFGBNZAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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